REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[CH:3]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+]>O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:6]1[CH:7]=[C:2]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:3]=[C:4]([Cl:9])[N:5]=1 |f:3.4.5,^1:34,53|
|
Name
|
|
Quantity
|
553 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
446 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
27.8 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
775 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined EtOAc layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 20% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.652 mmol | |
AMOUNT: MASS | 146 mg | |
YIELD: PERCENTYIELD | 26.7% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |